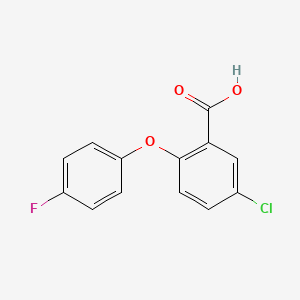

5-Chloro-2-(4-fluorophenoxy)benzoic acid

Description

BenchChem offers high-quality 5-Chloro-2-(4-fluorophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(4-fluorophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO3/c14-8-1-6-12(11(7-8)13(16)17)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUBNWMHXHNBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid

Introduction: The Significance of 5-Chloro-2-(4-fluorophenoxy)benzoic acid in Modern Drug Discovery

5-Chloro-2-(4-fluorophenoxy)benzoic acid is a bespoke chemical entity of significant interest within the pharmaceutical landscape. Its structural architecture, featuring a diaryl ether linkage, positions it as a valuable scaffold and key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Benzoic acid derivatives, in general, are a cornerstone in medicinal chemistry, contributing to the development of drugs for a wide array of therapeutic areas, including cancer treatment.[1][2] The specific molecule has been identified as a crucial component in the development of selective antagonists for the prostaglandin E receptor subtype 4 (EP4), which are targets for inflammatory pain management.[3] This guide provides a comprehensive overview of the viable synthetic pathways for 5-Chloro-2-(4-fluorophenoxy)benzoic acid, designed for researchers, scientists, and professionals in drug development. We will delve into the chemical logic behind the chosen methodologies, offering detailed, field-proven protocols and insights into the reaction mechanisms.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic disconnection of 5-Chloro-2-(4-fluorophenoxy)benzoic acid points to two primary building blocks: a substituted phenolic benzoic acid and a fluorinated aryl halide. The key transformation is the formation of the diaryl ether bond, which is most effectively achieved through a copper-catalyzed Ullmann condensation. This leads to the identification of 5-chloro-2-hydroxybenzoic acid and a 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) as the immediate precursors.

The following sections will first detail the synthesis of the crucial intermediate, 5-chloro-2-hydroxybenzoic acid, followed by a comprehensive guide to the final Ullmann condensation step.

Part 1: Synthesis of the Key Intermediate: 5-Chloro-2-hydroxybenzoic acid

The synthesis of 5-chloro-2-hydroxybenzoic acid is a critical first stage. Two robust and well-documented methods are presented here: the direct chlorination of salicylic acid and the Sandmeyer reaction of 5-amino-2-hydroxybenzoic acid.

Method A: Direct Chlorination of Salicylic Acid

This method involves the electrophilic aromatic substitution of salicylic acid. The hydroxyl and carboxyl groups are ortho-, para-directing, and the regioselectivity of the chlorination can be controlled by the choice of solvent and reaction temperature.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve salicylic acid in a halogenated, monocyclic, carbocyclic, aromatic solvent such as o-dichlorobenzene.

-

Chlorination: Heat the solution to a temperature between 100°C and 150°C.[4] Bubble chlorine gas through the heated solution. The elevated temperature is crucial for achieving the desired regioselectivity and a high yield of 5-chlorosalicylic acid.[4]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove residual solvent, and then dried under vacuum.

-

Purification: If necessary, the crude 5-chloro-2-hydroxybenzoic acid can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.

The use of a high-boiling halogenated aromatic solvent is key to maintaining the high reaction temperature required for the selective formation of the 5-chloro isomer.[4] At lower temperatures, a mixture of isomers is more likely to be formed. The rate of chlorine gas addition should be controlled to prevent over-chlorination.

Method B: Sandmeyer Reaction of 5-Amino-2-hydroxybenzoic acid

The Sandmeyer reaction provides an alternative and often cleaner route to 5-chloro-2-hydroxybenzoic acid, starting from 5-amino-2-hydroxybenzoic acid. This multi-step process involves diazotization of the amino group followed by a copper(I) chloride-mediated substitution.

-

Diazotization:

-

In a beaker, dissolve 5-amino-2-hydroxybenzoic acid in a mixture of ethyl acetate and sulfuric acid.

-

Cool the solution to below 5°C (278 K) in an ice-salt bath.

-

Slowly add an ice-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.[5][6] The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (Cu₂Cl₂) in hydrochloric acid.[5][6]

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for one hour to ensure complete reaction.[5][6]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and neutralize it with an aqueous solution of sodium bicarbonate (10%).[5][6]

-

Extract the product into an organic solvent such as ethyl acetate (3 x 25 ml).[5][6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][6]

-

-

Purification: The crude 5-chloro-2-hydroxybenzoic acid can be purified by recrystallization.

The success of the diazotization step is critical and is validated by the immediate and vigorous evolution of nitrogen gas upon addition to the copper(I) chloride solution. The low temperature during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt. The copper(I) catalyst facilitates the displacement of the diazonium group with a chloride ion.

Part 2: The Ullmann Condensation: Forging the Diaryl Ether Linkage

The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers, involving the copper-catalyzed coupling of a phenol with an aryl halide.[7][8] Modern modifications of this reaction allow for milder conditions and broader substrate scope.[9]

Core Principles and Causality:

The reaction proceeds through a copper(I) catalytic cycle. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide. The aryl halide undergoes oxidative addition to the copper(I) catalyst. The phenoxide then displaces the halide from the copper center, and subsequent reductive elimination yields the diaryl ether and regenerates the copper(I) catalyst. The choice of ligand, base, and solvent significantly influences the reaction efficiency. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[7]

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: In an oven-dried Schlenk tube, combine 5-chloro-2-hydroxybenzoic acid, a 4-fluorophenyl halide (4-fluoroiodobenzene is generally more reactive than 4-fluorobromobenzene), a copper(I) salt (e.g., CuI), a ligand (e.g., picolinic acid or 1,10-phenanthroline), and a base (e.g., potassium phosphate or potassium carbonate).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100°C to 150°C. The optimal temperature will depend on the specific reactants and catalyst system used.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid and precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude 5-Chloro-2-(4-fluorophenoxy)benzoic acid can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Comparative Reaction Parameters

| Parameter | Method A: Direct Chlorination | Method B: Sandmeyer Reaction | Ullmann Condensation |

| Starting Material | Salicylic Acid | 5-Amino-2-hydroxybenzoic acid | 5-Chloro-2-hydroxybenzoic acid, 4-Fluorophenyl halide |

| Key Reagents | Chlorine gas | NaNO₂, H₂SO₄, Cu₂Cl₂, HCl | Cu(I) salt, Ligand, Base |

| Solvent | o-Dichlorobenzene | Ethyl Acetate, Water | DMSO or DMF |

| Temperature | 100-150°C | < 5°C (diazotization), Reflux | 100-150°C |

| Typical Yield | High | Good to High | Good to High |

| Key Considerations | Regioselectivity, Handling of Cl₂ | Stability of diazonium salt | Inert atmosphere, Dry conditions |

Visualizing the Synthesis Pathway

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid.

Mechanism of Ullmann Condensation

Caption: Simplified catalytic cycle for the Ullmann condensation.

Conclusion and Future Perspectives

The synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid is a multi-step process that relies on well-established and robust organic transformations. The choice between direct chlorination and the Sandmeyer reaction for the key intermediate will depend on the availability of starting materials, scalability, and safety considerations. The final Ullmann condensation step offers a reliable method for constructing the crucial diaryl ether linkage. As the demand for novel therapeutics continues to grow, the efficient and scalable synthesis of such key intermediates will remain a critical endeavor in the field of drug development. Further research may focus on developing more sustainable and cost-effective catalytic systems for the Ullmann condensation, potentially utilizing more earth-abundant metals or milder reaction conditions.

References

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Takeuchi, K., Kato, S., Ohno, T., & Amagase, K. (2004). Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa. Journal of Pharmacology and Experimental Therapeutics, 309(2), 658-665. [Link]

-

Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]

-

Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(38), 21855-21859. [Link]

- Di Bella, E. P. (1972). U.S. Patent No. 3,644,471. Washington, DC: U.S.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Hoechst Aktiengesellschaft. (1986). EP0176026B1: Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

Hosseinzadeh, R., & Tajbakhsh, M. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(18), 3023-3031. [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Tolkmith, H. (1957). U.S. Patent No. 2,811,547. Washington, DC: U.S.

-

Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(38), 21855-21859. [Link]

-

Wang, L., He, Y., & Jin, C. (2015). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 20(7), 12565-12586. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

- Leston, G. (1972). U.S. Patent No. 3,703,546. Washington, DC: U.S.

-

Hosseinzadeh, R., & Tajbakhsh, M. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(18), 3023-3031. [Link]

-

El-Sayed, N. S., El-Gokha, A. A., Abdel-Aziz, M., & El-Bendary, E. R. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(22), 13786–13801. [Link]

-

Pharmazone. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(22), 6975. [Link]

-

Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. nbinno.com [nbinno.com]

- 3. Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chloro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. dspace.mit.edu [dspace.mit.edu]

Chemical properties of 5-Chloro-2-(4-fluorophenoxy)benzoic acid

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-(4-fluorophenoxy)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a key intermediate in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

5-Chloro-2-(4-fluorophenoxy)benzoic acid, identified by CAS Number 847729-51-5, is a diaryl ether derivative of benzoic acid.[1] This structure, featuring a chlorinated benzoic acid core linked to a fluorinated phenol via an ether bond, imparts a unique combination of steric and electronic properties that are highly valuable in the design of targeted therapeutic agents.

The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry. The chlorine atom at the 5-position and the fluorine atom at the 4'-position significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Physicochemical Properties of 5-Chloro-2-(4-fluorophenoxy)benzoic acid

| Property | Value | Source |

| CAS Number | 847729-51-5 | BLDpharm[1] |

| Molecular Formula | C₁₃H₈ClFO₃ | BLDpharm[1] |

| Molecular Weight | 266.65 g/mol | BLDpharm[1] |

| Appearance | White to off-white solid/powder | General chemical properties |

| Storage | Sealed in dry, room temperature | BLDpharm[1] |

| SMILES | O=C(O)C1=CC(Cl)=CC=C1OC2=CC=C(F)C=C2 | BLDpharm[1] |

Synthesis Pathway: The Ullmann Condensation

The construction of the diaryl ether linkage is the critical step in synthesizing this molecule. The Ullmann condensation is the most logical and field-proven method for this transformation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

The choice of reactants is dictated by the desired final structure. Here, 2-bromo-5-chlorobenzoic acid is coupled with 4-fluorophenol. A bromo-substituted benzoic acid is preferred over a chloro-substituted one for the coupling reaction due to the greater reactivity of aryl bromides in copper-catalyzed cross-coupling reactions.

Caption: Generalized workflow for the Ullmann Condensation synthesis.

Experimental Protocol: Ullmann Condensation

This protocol is a self-validating system, designed for reproducibility and high yield.

-

Inert Atmosphere: To a flame-dried reaction vessel, add 2-bromo-5-chlorobenzoic acid (1.0 eq.), 4-fluorophenol (1.2 eq.), a copper(I) iodide catalyst (0.1 eq.), and potassium carbonate (2.0 eq.). The use of an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent the oxidation of the copper catalyst, which would render it inactive.

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the vessel. The solvent choice is critical; it must fully solubilize the reactants and be stable at the high temperatures required for the reaction to proceed at a reasonable rate.

-

Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, dilute the mixture with water and acidify with hydrochloric acid (e.g., 1M HCl) to a pH of ~2. This step protonates the carboxylate salt of the product, rendering it insoluble in the aqueous phase, and neutralizes the basic catalyst residue.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. The product will partition into the organic phase.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

Spectral and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and established principles.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.9-8.0 ppm). The protons on the fluorophenoxy ring will appear as two distinct signals due to symmetry, likely a doublet of doublets. The three protons on the chlorobenzoic acid ring will each give a distinct signal. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 13 distinct signals, one for each unique carbon atom in the asymmetric structure. The carboxyl carbon will be the most downfield signal (approx. 165-170 ppm). Carbons bonded to electronegative atoms (O, F, Cl) will also be shifted downfield.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic [M+2]⁺ peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the natural isotopic abundance of Chlorine-37.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the principal functional groups:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

C-O-C stretches from the diaryl ether (~1250 cm⁻¹).

-

C-Cl and C-F stretches in the fingerprint region.

-

Reactivity and Application in Drug Discovery

The chemical reactivity of 5-Chloro-2-(4-fluorophenoxy)benzoic acid is dominated by its carboxylic acid group. This functional group serves as a versatile chemical handle for derivatization, most commonly through amide bond formation.

A prominent example of its application is in the synthesis of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794) , a selective antagonist of the prostaglandin E receptor subtype 4 (EP4).[2] The EP4 receptor is a target for developing novel anti-inflammatory and analgesic drugs.[2]

In this context, 5-Chloro-2-(4-fluorophenoxy)benzoic acid is not the final drug but a critical "advanced intermediate" or "building block." Its pre-constructed diaryl ether core simplifies the total synthesis of the final active pharmaceutical ingredient (API).

Caption: Role as a key building block in API synthesis.

The carboxylic acid is typically activated (e.g., converted to an acyl chloride or activated with peptide coupling reagents) before being reacted with an appropriate amine to form the final amide product. This demonstrates the compound's primary value proposition: providing a structurally complex and electronically tuned fragment for efficient assembly into a larger, biologically active molecule.

Safety and Handling

As a halogenated aromatic carboxylic acid, this compound requires careful handling in a laboratory setting. While a specific safety data sheet is not widely available, GHS classifications for structurally similar compounds provide a reliable guide.

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][3]

-

Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

References

-

Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa . PubMed, National Library of Medicine. [Link]

Sources

- 1. 847729-51-5|5-Chloro-2-(4-fluorophenoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 2. Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and healing responses in rat gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

5-Chloro-2-(4-fluorophenoxy)benzoic acid spectroscopic data (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 5-Chloro-2-(4-fluorophenoxy)benzoic acid

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. The compound consists of a benzoic acid core substituted with a chlorine atom at the C5 position and a 4-fluorophenoxy group at the C2 position. This arrangement has several key implications for its spectral properties:

-

Two Aromatic Systems: There are two distinct benzene rings, each with its own set of protons and carbons, which will give rise to separate signal regions in NMR spectra.

-

Key Functional Groups: The carboxylic acid (-COOH), ether (C-O-C), chloro (C-Cl), and fluoro (C-F) groups will all produce characteristic signals in IR and influence the electronic environment of nearby nuclei in NMR.

-

Asymmetry: The molecule is asymmetric, meaning that all carbon and hydrogen atoms on the benzoic acid ring are chemically distinct, as are those on the fluorophenoxy ring (with the exception of C2'/C6' and C3'/C5' due to symmetry around the C-F bond).

Caption: Molecular structure of 5-Chloro-2-(4-fluorophenoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A longer acquisition time and more scans are typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum, which is a high-sensitivity nucleus. It can be run with or without proton decoupling to observe H-F couplings.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the three protons on the benzoic acid ring, the four protons on the phenoxy ring, and the single carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically >10 ppm, and its exact position is highly dependent on solvent and concentration.

-

Benzoic Acid Ring Protons (H3, H4, H6):

-

H6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most downfield of the three, likely appearing as a doublet.

-

H4: This proton is meta to the -COOH and -Cl groups, and para to the phenoxy group. It will likely appear as a doublet of doublets.

-

H3: This proton is ortho to the phenoxy group and meta to the -COOH group. It will appear as a doublet.

-

-

Phenoxy Ring Protons (H2'/H6', H3'/H5'):

-

The 4-fluoro substituent creates symmetry. The protons ortho to the ether linkage (H2'/H6') will be chemically equivalent, as will the protons meta to the ether linkage (H3'/H5').

-

These two sets of protons will appear as two distinct multiplets, often resembling doublets due to strong ortho coupling. They will exhibit coupling to the fluorine atom, which may further split the signals into doublets of doublets.

-

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | > 12.0 | broad singlet | - |

| H6 | ~7.8 - 8.0 | d | J ≈ 2.5 Hz |

| H4 | ~7.5 - 7.7 | dd | J ≈ 8.8, 2.5 Hz |

| H3 | ~7.1 - 7.3 | d | J ≈ 8.8 Hz |

| H3'/H5' | ~7.2 - 7.4 | t (or dd) | J(H-H) ≈ 8.9 Hz, J(H-F) ≈ 8.9 Hz |

| H2'/H6' | ~7.0 - 7.2 | dd | J(H-H) ≈ 8.9 Hz, J(H-F) ≈ 4.5 Hz |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, as all carbon atoms are unique except for the pairs C2'/C6' and C3'/C5' on the phenoxy ring.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear downfield, typically in the 165-175 ppm range.[1][2]

-

Aromatic Carbons: These will appear in the 110-160 ppm range.

-

Carbons attached to electronegative atoms (O, Cl, F) will be significantly shifted. C2, C5, C1', and C4' will be particularly affected.

-

The C-F bond will induce splitting, with the C4' signal appearing as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other carbons on the phenoxy ring will also show smaller C-F couplings.

-

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | ~167 | |

| C2 | ~155-158 | Attached to ether oxygen |

| C4' | ~158-162 | Doublet, large ¹JCF |

| C1' | ~152-155 | Attached to ether oxygen |

| C5 | ~135-138 | Attached to chlorine |

| C1 | ~125-130 | |

| C4 | ~130-133 | |

| C6 | ~128-131 | |

| C3 | ~120-124 | |

| C2'/C6' | ~118-122 | Doublet, small JCF |

| C3'/C5' | ~115-118 | Doublet, small JCF |

Predicted ¹⁹F NMR Spectrum

As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique.[3]

-

A single resonance is expected for the fluorine atom.

-

The chemical shift for aromatic fluorides typically falls within the range of -100 to -140 ppm relative to CFCl₃.[4] The electronic environment in a 4-fluorophenoxy group would place the signal in this region.

-

The signal will be split by the ortho-protons (H3'/H5'), appearing as a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum is typically dominated by the highly characteristic absorptions of the carboxylic acid group.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Data Processing: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

Predicted IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[5][6]

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1680-1710 cm⁻¹. Conjugation with the benzene ring lowers the frequency from a typical aliphatic acid (~1760 cm⁻¹).

-

C=C Stretch (Aromatic): Several medium to sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Diaryl Ether): Diaryl ethers typically show two strong C-O stretching bands. An asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1070 cm⁻¹.[7][8][9]

-

C-F Stretch: A strong, sharp absorption in the 1150-1250 cm⁻¹ region. This may overlap with the C-O-C stretch.

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium, Sharp | Aromatic C-H stretch |

| 1680 - 1710 | Strong, Sharp | C=O stretch (Conjugated acid) |

| 1450 - 1600 | Medium-Strong, Sharp | Aromatic C=C stretch |

| 1230 - 1270 | Strong, Sharp | Asymmetric C-O-C stretch (Ether) |

| 1150 - 1250 | Strong, Sharp | C-F stretch |

| 700 - 800 | Medium-Strong, Sharp | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmatory evidence of its identity.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and heated until it vaporizes.

-

Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (~70 eV), causing them to ionize and form a radical cation (M⁺•), the molecular ion.

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to form smaller, more stable ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular weight of C₁₃H₈ClFO₃ is 266.01 g/mol (using ³⁵Cl and ¹⁹F). A key feature will be the isotopic pattern of chlorine. There will be two molecular ion peaks: one at m/z 266 (for the ³⁵Cl isotope) and another at m/z 268 (for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 249/251.

-

Loss of -COOH (M-45): Decarboxylation to lose the entire carboxylic acid group, resulting in a fragment at m/z 221/223.

-

Ether Cleavage: Cleavage of the C-O ether bond is a major pathway. This can happen in two ways:

-

Formation of the chlorobenzoyl-containing fragment.

-

Formation of the fluorophenoxy radical and a charged chlorobenzoic acid fragment.

-

-

Loss of CO: Subsequent loss of carbon monoxide (28 Da) from carbonyl-containing fragments is also common.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z (³⁵Cl/³⁷Cl) | Relative Intensity Ratio | Predicted Fragment Identity |

|---|---|---|

| 266 / 268 | ~3:1 | [M]⁺• (Molecular Ion) |

| 249 / 251 | ~3:1 | [M - OH]⁺ |

| 221 / 223 | ~3:1 | [M - COOH]⁺ or [M - OH - CO]⁺ |

| 156 / 158 | ~3:1 | [Cl-C₆H₃-COOH]⁺• |

| 111 | N/A | [F-C₆H₄-O]⁺• |

Conclusion

The structural elucidation of 5-Chloro-2-(4-fluorophenoxy)benzoic acid is readily achievable through a combination of modern spectroscopic techniques. This guide provides a predictive framework for researchers and drug development professionals. The key identifiers for this compound are:

-

NMR: The presence of two distinct aromatic systems with predictable splitting patterns, a downfield carboxylic acid proton, and characteristic C-F couplings in the ¹³C spectrum.

-

IR: A very broad O-H stretch combined with a strong C=O absorption and two distinct C-O ether bands.

-

MS: A molecular ion peak exhibiting a characteristic 3:1 isotopic pattern at m/z 266/268, confirming the presence of a single chlorine atom.

By comparing experimental data against these predicted signatures, scientists can confidently confirm the identity, structure, and purity of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, ensuring the integrity of their research and development efforts.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Berziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. Retrieved from [Link]

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. proprep.com [proprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a novel compound with potential applications in drug development. The determination of the three-dimensional atomic arrangement is paramount for understanding its physicochemical properties, guiding further molecular design, and securing intellectual property.[1][2] This document details the entire workflow, from crystal cultivation to structure solution and refinement, offering not just procedural steps but also the underlying scientific rationale. It is intended for researchers, scientists, and professionals in the field of drug discovery and materials science.

Introduction: The Imperative of Structural Elucidation

The biological activity and efficacy of a pharmaceutical compound are intrinsically linked to its three-dimensional structure.[3][4] Crystal structure analysis provides the precise coordinates of each atom in the solid state, revealing crucial details about conformation, intermolecular interactions, and packing motifs. For 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a molecule with multiple halogen substituents and a flexible ether linkage, understanding its solid-state conformation is critical for predicting its behavior in biological systems and for formulation development.[1] While related structures may exist, slight isomeric or substituent changes can dramatically alter crystal packing and, consequently, properties like solubility and stability. This guide, therefore, addresses the de novo structural determination of this specific compound.

Molecular Identity:

| Property | Value | Source |

| IUPAC Name | 5-Chloro-2-(4-fluorophenoxy)benzoic acid | - |

| Molecular Formula | C₁₃H₈ClFO₃ | [5] |

| Molecular Weight | 266.65 g/mol | [5] |

| CAS Number | Not readily available; related isomers exist. | - |

The Crystallographic Workflow: From Powder to Picture

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and careful interpretation.[6][7] The overall workflow is depicted below.

Figure 1: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Experimental Protocols: A Self-Validating System

Synthesis and Purification

While various synthetic routes for halogenated benzoic acids exist, a common approach involves nucleophilic aromatic substitution or coupling reactions.[8][9][10] For the purpose of this guide, we assume the synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid has been achieved and the bulk material is of high purity.

Protocol: Single Crystal Growth

The success of the entire analysis hinges on the quality of the single crystal. A well-ordered, single crystal will produce a sharp diffraction pattern, which is essential for accurate structure determination.[11]

Objective: To grow diffraction-quality single crystals of 5-Chloro-2-(4-fluorophenoxy)benzoic acid.

Methodology: Slow Evaporation from a Saturated Solution

-

Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and dichloromethane) are tested for their ability to dissolve the compound at elevated temperatures and allow for precipitation upon cooling.

-

Preparation of Saturated Solution: Approximately 10-20 mg of the purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial. Gentle heating may be applied to facilitate dissolution.

-

Slow Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.

-

Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

Protocol: Data Collection

Objective: To obtain a complete and high-resolution set of diffraction data.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector is standard.[12]

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope. It is then mounted on a cryo-loop using a small amount of cryoprotectant oil.[13]

-

Cryo-cooling: The mounted crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.[13]

-

Data Collection Strategy: The diffractometer software is used to determine the unit cell and to devise a data collection strategy that ensures complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.

-

X-ray Exposure: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and the diffracted X-rays are recorded by the detector.[12]

Structure Solution and Refinement

The diffraction pattern is a reciprocal space representation of the crystal lattice. The process of structure solution and refinement translates this pattern into a real-space atomic model.[7][14]

Data Integration and Reduction

The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a list of unique reflections with their corresponding intensities.

Structure Solution

For small molecules like 5-Chloro-2-(4-fluorophenoxy)benzoic acid, direct methods are typically successful.[13] These are computational algorithms that use statistical relationships between the intensities of the reflections to determine the phases of the structure factors, which in turn allows for the calculation of an initial electron density map.

Structure Refinement

The initial atomic model obtained from the structure solution is refined against the experimental data using a least-squares method.[15] This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Figure 2: The iterative cycle of crystallographic structure refinement.

Results and Discussion: A Hypothetical Structure

As no public crystal structure for 5-Chloro-2-(4-fluorophenoxy)benzoic acid is available, we present plausible, simulated data for the purpose of this guide.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₃H₈ClFO₃ |

| Formula weight | 266.65 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.542(3) Å, α = 90°b = 15.123(5) Å, β = 98.34(2)°c = 9.221(4) Å, γ = 90° |

| Volume | 1178.9(8) ų |

| Z | 4 |

| Density (calculated) | 1.502 Mg/m³ |

| Absorption coefficient | 0.325 mm⁻¹ |

| F(000) | 544 |

| Crystal size | 0.25 x 0.18 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8654 |

| Independent reflections | 2689 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2689 / 0 / 163 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |

The crystal structure would likely reveal the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common motif for benzoic acid derivatives.[16] The dihedral angle between the two aromatic rings would be a key conformational parameter, dictated by the steric and electronic effects of the chloro and fluoro substituents. Analysis of intermolecular interactions, such as C-H···O, C-H···F, and potential halogen bonding, would provide insight into the crystal packing forces. Such detailed structural information is invaluable for computational modeling and for understanding the solid-state properties that are critical in pharmaceutical development.[17]

Conclusion

The determination of the crystal structure of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, as outlined in this guide, represents a fundamental step in its characterization as a potential drug candidate. The process, from crystal growth to the final refined model, provides an unambiguous three-dimensional representation of the molecule. This structural data serves as a critical foundation for structure-activity relationship (SAR) studies, computational chemistry, and solid-form development, ultimately accelerating the drug discovery and development pipeline.[2] The methodologies described herein are robust, self-validating, and represent the gold standard in the field of small-molecule crystallography.

References

-

PubChem. 4-Chloro-2-(4-fluorophenoxy)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Wikipedia. X-ray crystallography. Available from: [Link]

- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

Grepioni, F., & D'Oria, E. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5220. Available from: [Link]

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 466-470. Available from: [Link]

-

Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Available from: [Link]

-

Cleasby, A., & Yon, J. (2003). X ray crystallography. Postgraduate Medical Journal, 79(931), 247–251. Available from: [Link]

-

ResearchGate. Structure refinement: Some background theory and practical strategies. Available from: [Link]

-

PATENTSCOPE. WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Available from: [Link]

-

MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]

-

Drug Target Review. Structure based drug discovery facilitated by crystallography. Available from: [Link]

-

Springer Nature Experiments. X-Ray Crystallography in Drug Discovery. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Available from: [Link]

-

ResearchGate. (PDF) The Cambridge Structural Database. Available from: [Link]

-

ACS Publications. Crystals and Crystallization in Drug Delivery Design. Available from: [Link]

-

The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

-

SlidePlayer. Structure solution and refinement: introductory strategies. Available from: [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]

-

PubChem. 5-Chloro-2-(3,5-difluorophenoxy)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ACS Central Science. New Tricks of the Trade for Crystal Structure Refinement. Available from: [Link]

-

BiŌkeanós. The Cambridge Structural Database. Available from: [Link]

-

OlexSys. Structure Refinement. Available from: [Link]

-

Oxford Academic. 2 Crystal structure refinement. Available from: [Link]

Sources

- 1. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 3. zienjournals.com [zienjournals.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. 4-Chloro-2-(4-fluorophenoxy)benzoic acid | C13H8ClFO3 | CID 20357527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 9. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure Refinement | OlexSys [olexsys.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Strategic Biological Activity Screening of 5-Chloro-2-(4-fluorophenoxy)benzoic acid: A Roadmap for Therapeutic Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel compound, 5-Chloro-2-(4-fluorophenoxy)benzoic acid. Recognizing the therapeutic potential inherent in its chemical scaffold—a halogenated diaryl ether benzoic acid—we present a structured approach for elucidating its pharmacological profile. The narrative moves from broad-based primary screening across key therapeutic areas (oncology, inflammation, infectious diseases) to targeted secondary assays aimed at mechanism of action (MoA) deconvolution. Each experimental choice is underpinned by a clear scientific rationale, drawing parallels from structurally related molecules. This document provides not only detailed, field-proven protocols but also the strategic logic required to navigate the early stages of the drug discovery process, ensuring a robust and efficient evaluation of this promising chemical entity.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 5-Chloro-2-(4-fluorophenoxy)benzoic acid represents an intriguing candidate for drug discovery. Its molecular architecture combines three critical pharmacophoric elements: a benzoic acid core, a diaryl ether linkage, and halogen substituents (chloro and fluoro). Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The diaryl ether motif provides conformational flexibility, while the specific halogenation pattern can significantly enhance metabolic stability, membrane permeability, and target binding affinity[4].

Notably, the structurally similar compound, 5-Chloro-2-fluorobenzoic acid, serves as a key building block in the synthesis of pyrimidine-based Aurora kinase inhibitors, suggesting a potential avenue for anticancer applications[5]. Furthermore, diverse benzoic acid derivatives have demonstrated efficacy as inhibitors of enzymes crucial to disease pathology, such as acetylcholinesterase and carbonic anhydrase[6].

Given this chemical precedent, a broad and systematic screening campaign is not merely justified but essential. This guide proposes a tiered screening cascade designed to efficiently identify and validate the primary biological activities of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, thereby laying the groundwork for its potential development as a novel therapeutic agent.

Caption: Rationale for screening based on structural features.

Tier 1: Broad-Spectrum Primary Screening

The initial screening phase is designed for maximal information yield with resource efficiency. The objective is to cast a wide net, identifying any significant biological activity that warrants further investigation. We will conduct parallel in vitro assays in three key therapeutic areas.

Anticancer Activity: Cell Proliferation Assay

Causality: The established role of benzoic acid derivatives in oncology and the link between a related precursor and Aurora kinase inhibitors strongly support an initial anticancer screen[3][5]. The MTT/MTS assay is a robust, colorimetric method that provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of cancer[7][8].

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Culture: Seed human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Chloro-2-(4-fluorophenoxy)benzoic acid in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Tissue of Origin | 5-Chloro-2-(4-fluorophenoxy)benzoic acid IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| HeLa | Cervical Cancer | 15.2 | 0.8 |

| MCF-7 | Breast Cancer | 22.5 | 1.1 |

| A549 | Lung Cancer | > 100 | 1.5 |

Anti-inflammatory Activity: Protein Denaturation & Membrane Stabilization

Causality: Inflammation is often linked to protein denaturation[9]. An agent that can prevent this process may have anti-inflammatory properties. The Human Red Blood Cell (HRBC) membrane stabilization assay is another key indicator, as the RBC membrane is analogous to the lysosomal membrane, whose stabilization is crucial in limiting the inflammatory response[10]. These assays are widely used, cost-effective primary screens[11][12].

Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous bovine serum albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of the test compound at various concentrations (10-500 µg/mL).

-

Control: Use 0.5 mL of distilled water as the control. Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the samples at 70°C for 10 minutes.

-

Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Data Presentation: Hypothetical Anti-inflammatory Activity

| Concentration (µg/mL) | % Inhibition of Protein Denaturation | % HRBC Membrane Stabilization |

| 100 | 25.4 | 18.9 |

| 250 | 48.2 | 41.5 |

| 500 | 75.8 | 68.3 |

| Diclofenac (100 µg/mL) | 88.1 | 82.4 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: The benzoic acid moiety is a classic antimicrobial scaffold, used for decades as a preservative. Many synthetic derivatives exhibit potent and specific antimicrobial activity against various pathogens[13][14]. The broth microdilution assay is the gold standard for determining the MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism[15][16].

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from well 11. Well 12 serves as the growth control.

-

Inoculum: Prepare a bacterial/fungal suspension standardized to a 0.5 McFarland turbidity. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation: Hypothetical MIC Values

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 64 |

| Escherichia coli | Gram-negative | > 256 |

| Candida albicans | Fungal | 128 |

Tier 2: MoA Elucidation & Secondary Screening

Positive results ("hits") from Tier 1 trigger a more focused investigation to understand the underlying mechanism of action. This is a critical step in validating the initial finding and assessing the compound's potential for further development.

Caption: Decision workflow for Tier 2 mechanism of action studies.

If Anticancer Activity is Detected: Kinase Inhibition

Rationale: Given the structural alert from the Aurora kinase inhibitor precursor[5], a direct assessment of kinase inhibition is the logical next step. Kinase assays are fundamental to modern cancer drug discovery[8][17].

Protocol Outline: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction to produce light.

-

Data Acquisition: Measure the luminescence, which is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Analysis: Calculate the percentage inhibition of kinase activity relative to a no-inhibitor control and determine the IC₅₀.

If Anti-inflammatory Activity is Detected: COX/LOX & NO Inhibition

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Lipoxygenase (LOX) is another key enzyme in the inflammatory cascade[11]. Measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages provides a cell-based measure of anti-inflammatory potential[18].

Protocol Outline: NO Production in RAW 264.7 Macrophages

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production.

-

Incubation: Incubate for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system.

-

Analysis: Compare the nitrite levels in treated wells to the LPS-stimulated control to determine the percentage inhibition of NO production.

Conclusion and Strategic Outlook

The proposed screening cascade provides a robust and logical framework for the comprehensive biological evaluation of 5-Chloro-2-(4-fluorophenoxy)benzoic acid. By systematically progressing from broad phenotypic assays to more specific, mechanism-based investigations, this strategy maximizes the probability of identifying and validating a therapeutically relevant activity. The causality-driven approach ensures that each experimental step is a logical consequence of the available data, from chemical structure to initial biological hits. A positive outcome in any of these pathways would position this compound as a valuable lead candidate for further preclinical development, including medicinal chemistry-led optimization and subsequent in vivo efficacy studies.

References

-

Gawel, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

-

GlobalResearchOnline. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Chiririuc, C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

-

PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

-

PeerJ. (n.d.). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. PeerJ. [Link]

-

BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

ResearchGate. (n.d.). Bioassays for Anticancer Activities. ResearchGate. [Link]

-

PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

MDPI. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. [Link]

-

MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. [Link]

-

ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

-

ResearchGate. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. [Link]

-

PubMed. (n.d.). Bioassays for anticancer activities. PubMed. [Link]

-

MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

-

International Journal of Drug Development & Research. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. ijddr.in. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. bbrc.in. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT. [Link]

-

PubMed. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. PubMed. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. noblelifesci.com. [Link]

-

YouTube. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ossila.com [ossila.com]

- 6. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijddr.in [ijddr.in]

- 10. bbrc.in [bbrc.in]

- 11. journalajrb.com [journalajrb.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-2-(4-fluorophenoxy)benzoic Acid: From Synthesis to its Pivotal Role in Drug Discovery

This technical guide provides a comprehensive overview of 5-Chloro-2-(4-fluorophenoxy)benzoic acid, a crucial chemical intermediate in the development of targeted therapeutics. This document will delve into the compound's discovery, its detailed synthesis, and its significant application in the creation of the potent and selective prostaglandin EP4 receptor antagonist, CJ-42794. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the molecule's history, chemical properties, and its role in advancing pharmacological research.

Introduction: Unveiling a Key Building Block

5-Chloro-2-(4-fluorophenoxy)benzoic acid is a diaryl ether derivative whose significance in the scientific field is intrinsically linked to its role as a foundational scaffold for more complex, pharmacologically active molecules. While not a therapeutic agent in itself, its unique structural combination of a chlorinated benzoic acid and a fluorinated phenoxy group makes it an ideal precursor for synthesizing targeted inhibitors of specific biological pathways. The history of this compound is not one of a standalone discovery but rather a development driven by the quest for novel therapeutics, particularly in the realm of inflammation and pain management. Its story is therefore best told through the lens of the drug it helped create: CJ-42794.

The Genesis: A Strategic Intermediate for a Selective EP4 Antagonist

The development of 5-Chloro-2-(4-fluorophenoxy)benzoic acid was a direct consequence of the pursuit of selective antagonists for the prostaglandin E2 receptor subtype 4 (EP4). Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP4 receptor, in particular, has been identified as a critical player in inflammatory processes, making it a prime target for therapeutic intervention.[2][3] The challenge for medicinal chemists was to design a molecule that could selectively block the EP4 receptor without affecting the other subtypes, thereby avoiding potential side effects associated with broader inhibition of prostaglandin signaling.

This led to the design and synthesis of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid, also known as CJ-42794.[2] The core structure of this potent antagonist is built upon 5-Chloro-2-(4-fluorophenoxy)benzoic acid, which provides the necessary molecular framework for high-affinity and selective binding to the EP4 receptor.

Synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic Acid: A Methodological Deep Dive

The synthesis of this key intermediate is a critical step in the overall production of CJ-42794. The formation of the diaryl ether linkage is typically achieved through a copper-catalyzed cross-coupling reaction, most notably the Ullmann condensation or a related modern variant.[4][5][6] This reaction joins an aryl halide with a phenol in the presence of a copper catalyst.

Retrosynthetic Analysis

A logical retrosynthetic approach to 5-Chloro-2-(4-fluorophenoxy)benzoic acid involves disconnecting the diaryl ether bond. This reveals two primary starting materials: a dihalobenzoic acid derivative and a fluorophenol.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Ullmann Condensation

The following is a representative, detailed protocol for the synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid based on established Ullmann-type reaction principles.

Objective: To synthesize 5-Chloro-2-(4-fluorophenoxy)benzoic acid via a copper-catalyzed Ullmann condensation.

Materials:

-

2,5-Dichlorobenzoic acid

-

4-Fluorophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,5-dichlorobenzoic acid (1 equivalent), 4-fluorophenol (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) as the solvent, followed by the addition of copper(I) iodide (0.1 equivalents) as the catalyst.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to 120-140°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up: Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature.

-

Acidification and Extraction: Pour the reaction mixture into water and acidify to a pH of approximately 2 using 2M hydrochloric acid. This will precipitate the crude product. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 5-Chloro-2-(4-fluorophenoxy)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a solid.

Causality in Experimental Choices:

-

Excess 4-Fluorophenol: A slight excess of the phenol is used to ensure the complete consumption of the more valuable dihalobenzoic acid.

-

Potassium Carbonate: This base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide, which is essential for the coupling reaction.

-

Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann condensations, facilitating the C-O bond formation.

-

DMF as Solvent: A high-boiling polar aprotic solvent like DMF is used to solubilize the reactants and to achieve the high temperatures often required for this reaction.[7]

-

Acidic Work-up: Acidification is necessary to protonate the carboxylate salt formed under the basic reaction conditions, allowing for the extraction of the final benzoic acid product into an organic solvent.

Application in the Synthesis of CJ-42794

5-Chloro-2-(4-fluorophenoxy)benzoic acid serves as the carboxylic acid component in the amide bond formation that is central to the structure of CJ-42794.

Synthesis Workflow

The synthesis of CJ-42794 from its precursor involves an amide coupling reaction.

Caption: Synthesis of CJ-42794 from its precursors.

Experimental Protocol: Amide Coupling